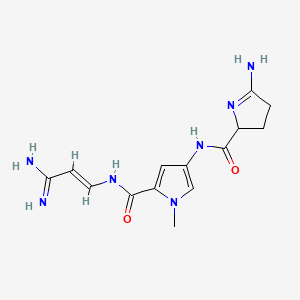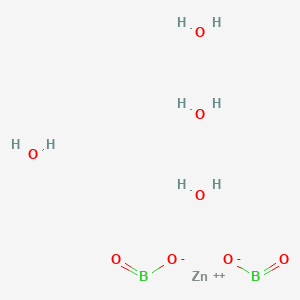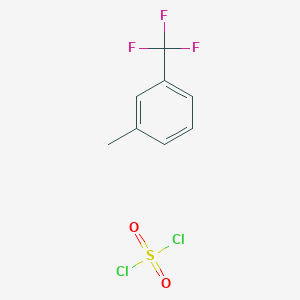
3-(Trifluoromethyl)phenylmethane sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Trifluoromethyl)phenylmethane sulfonyl chloride is a chemical compound with the molecular formula C8H6ClF3O2S. It is known for its utility in various chemical reactions, particularly in the field of organic synthesis. The compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a sulfonyl chloride group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)phenylmethane sulfonyl chloride typically involves the reaction of 3-(trifluoromethyl)benzene with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The process can be summarized as follows:
Starting Material: 3-(Trifluoromethyl)benzene
Reagent: Chlorosulfonic acid
Reaction Conditions: The reaction is conducted at a low temperature to prevent side reactions and to ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Trifluoromethyl)phenylmethane sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonates, and sulfonothioates, respectively.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl fluoride or sulfonyl hydride under specific conditions.
Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acids or sulfonyl peroxides.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Major Products
Sulfonamides: Formed by the reaction with amines
Sulfonates: Formed by the reaction with alcohols
Sulfonothioates: Formed by the reaction with thiols
Wissenschaftliche Forschungsanwendungen
3-(Trifluoromethyl)phenylmethane sulfonyl chloride has a wide range of applications in scientific research:
Biology: The compound is utilized in the modification of biomolecules to study their structure and function.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those containing the trifluoromethyl group, which is known to enhance the biological activity of drugs.
Industry: The compound is employed in the production of agrochemicals and specialty chemicals due to its unique reactivity.
Wirkmechanismus
The mechanism of action of 3-(Trifluoromethyl)phenylmethane sulfonyl chloride involves the formation of reactive intermediates that facilitate various chemical transformations. The trifluoromethyl group enhances the electrophilicity of the sulfonyl chloride, making it more reactive towards nucleophiles. The molecular targets and pathways involved in its reactions depend on the specific nucleophile and reaction conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluoromethanesulfonyl chloride: Another compound containing the trifluoromethyl group, used in similar applications.
4-(Trifluoromethyl)benzenesulfonyl chloride: A positional isomer with similar reactivity but different physical properties.
Uniqueness
3-(Trifluoromethyl)phenylmethane sulfonyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable reagent in various synthetic applications.
Eigenschaften
Molekularformel |
C8H7Cl2F3O2S |
|---|---|
Molekulargewicht |
295.11 g/mol |
IUPAC-Name |
1-methyl-3-(trifluoromethyl)benzene;sulfuryl dichloride |
InChI |
InChI=1S/C8H7F3.Cl2O2S/c1-6-3-2-4-7(5-6)8(9,10)11;1-5(2,3)4/h2-5H,1H3; |
InChI-Schlüssel |
QJUVKTWBLWJAHA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C(F)(F)F.O=S(=O)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


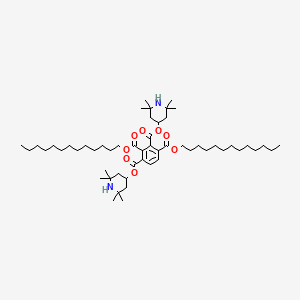
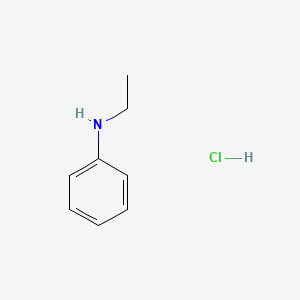
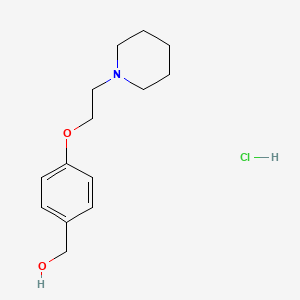
![[3-(3-aminophenyl)-1H-pyrazol-5-yl]methanol](/img/structure/B13746887.png)
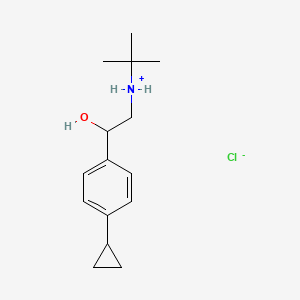
![2-Methoxyethyl N-[5-(acetylamino)-2-methoxyphenyl]-N-ethyl-beta-alaninate](/img/structure/B13746901.png)

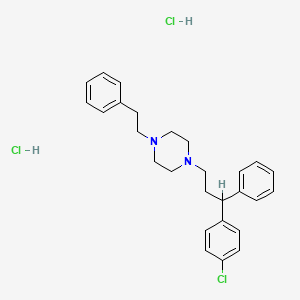

![N-[3]Pyridyl-diacetamide](/img/structure/B13746932.png)
![2-[2-[2-Chloro-3-[2-(1,3-dihydro-1-methyl-2H-quinolinylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-1-methyl-quinolinium](/img/structure/B13746936.png)
